Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate

Description

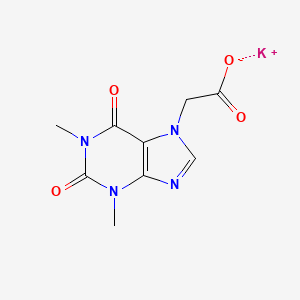

Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate is a purine derivative structurally related to theophylline, a xanthine alkaloid. The compound features a purine core with methyl groups at positions 1 and 3, ketone groups at positions 2 and 6, and an acetic acid moiety at position 7, which is neutralized as a potassium salt.

Properties

CAS No. |

62026-29-3 |

|---|---|

Molecular Formula |

C9H9KN4O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

potassium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

InChI |

InChI=1S/C9H10N4O4.K/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |

InChI Key |

JHIZOIFJUQBHMW-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Purine Core (Acefylline)

- The starting point is theophylline (1,3-dimethylxanthine), which undergoes acetic acid substitution at the N-7 position to form acefylline (theophylline-7-acetic acid).

- This step can be achieved by reacting theophylline with chloroacetic acid or bromoacetic acid under basic conditions to introduce the acetic acid moiety at N-7.

- Reaction conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate to facilitate substitution.

Formation of the Potassium Salt

- The free acid form of acefylline is then neutralized with potassium hydroxide or potassium carbonate to yield the potassium salt form, this compound.

- This neutralization is usually carried out in aqueous or mixed aqueous-organic solvents at ambient temperature, ensuring complete conversion to the salt form.

Purification and Isolation

Alternative Synthetic Routes

- Some studies indicate that ester derivatives of acefylline can be prepared via Steglich esterification, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP), especially when conjugating acefylline with other moieties.

- However, for the potassium salt of acefylline itself, direct neutralization is the preferred method.

Summary Table of Preparation Steps

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-7 acetic acid substitution on theophylline | Theophylline, chloroacetic acid or bromoacetic acid, base (K2CO3), solvent (DMF/DMSO), heat | Forms acefylline (theophylline-7-acetic acid) |

| 2 | Neutralization to potassium salt | Acefylline, KOH or K2CO3, aqueous or aqueous-organic solvent, room temperature | Yields this compound |

| 3 | Purification | Recrystallization or chromatography | Ensures high purity for research or pharmaceutical use |

Reaction Mechanism Insights

- The substitution at N-7 involves nucleophilic attack by the nitrogen lone pair on the electrophilic carbon of haloacetic acid derivatives, facilitated by base deprotonation.

- The neutralization step forms the ionic potassium salt by acid-base reaction between the carboxylic acid group and potassium hydroxide.

- The compound maintains keto groups at positions 2 and 6, critical for biological activity.

Industrial and Research Considerations

- Industrial synthesis may employ continuous flow reactors to optimize reaction time and yield, with inline purification steps.

- The use of environmentally benign solvents and greener coupling agents is an area of ongoing research.

- Analytical methods such as NMR, IR spectroscopy, and mass spectrometry are used to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and other anions can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various purine derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 98.6 Ų |

| Complexity | 391 |

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that compounds similar to potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate exhibit antioxidant properties. This suggests potential use in formulations aimed at reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies have shown that purine derivatives can modulate inflammatory responses. The compound may be explored for its therapeutic effects in conditions characterized by inflammation.

- Nucleotide Synthesis : As a purine derivative, this compound could play a role in nucleotide biosynthesis pathways. It may serve as a precursor or intermediate in the synthesis of nucleotides essential for DNA and RNA.

Biochemical Research

- Enzyme Inhibition Studies : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This can be crucial for understanding metabolic disorders and developing targeted therapies.

- Cell Culture Applications : The compound can be utilized in cell culture media to support the growth of specific cell types that require purine derivatives for optimal proliferation.

Agricultural Uses

- Plant Growth Regulation : There is potential for using potassium salts of purines as growth regulators in plants. Their role in signaling pathways could enhance plant growth and stress resistance.

Case Studies

Several studies have investigated the properties and applications of this compound:

-

Study on Antioxidant Properties :

- Researchers found that similar compounds demonstrated significant free radical scavenging activity.

- Implications for use in dietary supplements aimed at improving health outcomes related to oxidative stress.

-

Inflammation Modulation Research :

- A study indicated that purine derivatives could inhibit pro-inflammatory cytokines.

- Potential applications in treating chronic inflammatory diseases.

-

Nucleotide Biosynthesis Pathway Analysis :

- Investigations into the role of purines in cellular metabolism highlighted the importance of such compounds in nucleotide synthesis.

- Future research could explore their therapeutic implications in cancer treatment where nucleotide metabolism is altered.

Mechanism of Action

The mechanism of action of Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Modifications

The compound shares a common purine backbone with several derivatives, differing primarily in substituents and counterions. Key comparisons include:

Acefylline (Theophylline-7-Acetic Acid)

- Structure : Acefylline (CAS 652-37-9) is the free acid form of the compound, with the formula C₉H₁₀N₄O₄ and molecular weight 238.20 g/mol .

- Pharmacology : Used as a bronchodilator, diuretic, and respiratory stimulant. Its LD₅₀ in mice is 1180 mg/kg (intraperitoneal) and 2733 mg/kg (oral), indicating moderate toxicity .

- Key Difference : The absence of a potassium ion reduces water solubility compared to the potassium salt.

Piperazine Salts

- Structure : The piperazine salt (CAS 18833-13-1) has a 2:1 stoichiometry, combining two molecules of the purine acetic acid with one piperazine molecule (C₄H₁₀N₂). The formula weight is 562.54 g/mol .

- Application: Enhances solubility and stability for pharmaceutical formulations. Used in compounds like acefylline heptaminol (CAS 59989-20-7) for combined bronchodilator and cardiotonic effects .

Glycol Ether Ester Derivatives

- Structure : The 2-ethoxyethyl ester (CAS 136055-92-0) replaces the carboxylic acid with an ester group, increasing lipophilicity .

- Implications : Improved membrane permeability but reduced renal excretion due to esterification.

Amino-Substituted Methyl Ester

- Structure: Methyl ester with an 8-amino substitution (CAS 60658-29-9, C₁₀H₁₃N₅O₄, MW 267.24 g/mol) .

- Impact: The amino group may enhance receptor binding affinity, while the ester group alters metabolic pathways.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Potassium 7H-purine-7-acetate | C₉H₉KN₄O₄* | ~276.3 (est.) | High (ionic salt) | Carboxylate (K⁺ salt) |

| Acefylline | C₉H₁₀N₄O₄ | 238.20 | Moderate (acid) | Carboxylic acid |

| Piperazine Salt (2:1) | 2(C₉H₁₀N₄O₄)·C₄H₁₀N₂ | 562.54 | High | Carboxylate (piperazine) |

| Glycol Ether Ester | C₁₄H₁₈N₄O₆ | 338.32 (est.) | Low (ester) | 2-Ethoxyethyl ester |

| Methyl Ester (8-amino) | C₁₀H₁₃N₅O₄ | 267.24 | Low | Methyl ester, amino group |

*Estimated based on acefylline’s formula + potassium ion.

Biological Activity

Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate (CAS Number: 62026-29-3) is a purine derivative with notable biological activities that have been the subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, pharmacological effects, and relevant case studies.

Molecular Structure:

- Molecular Formula: C9H9KN4O4

- Molecular Weight: 276.29 g/mol

- SMILES: C1=NC2=C([N]1CC([O-])=O)C(=O)N(C(=O)N2C)C.[K+]

Physical Properties:

- Boiling Point: 555.7°C

- Flash Point: 289.9°C

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1.8 - 1.9 µg/mL |

| Candida albicans | 0.82 µg/mL |

| Aspergillus flavus | 1.2 µg/mL |

| Staphylococcus aureus | 1.0 mm (zone of inhibition) |

The compound demonstrated the highest activity against E. coli and C. albicans when compared to standard antibiotics such as Fluconazole and Bacimethrin .

The antimicrobial action of this compound is believed to involve disruption of cellular integrity and function. Electron microscopy studies revealed significant morphological changes in treated bacteria, including deformation of cell walls and organelles . The compound's ability to bind to specific cellular targets may inhibit critical biological pathways essential for microbial survival.

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory and antioxidant properties. Research indicates that it may modulate inflammatory pathways and reduce oxidative stress in various cellular models .

Case Study: In Vivo Evaluation

In a recent study involving animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers and improved recovery rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate?

- Methodology : The potassium salt is typically synthesized via neutralization of its parent acid, Acefylline (1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid), with potassium hydroxide. Acefylline (CAS 652-37-9) is first purified by recrystallization from ethanol or methanol. The reaction proceeds under controlled pH (7–8) at 40–60°C, followed by solvent evaporation and lyophilization to isolate the potassium salt .

- Key Data : Acefylline’s molecular formula is C₉H₁₀N₄O₄ (MW 238.2 g/mol), and its potassium salt has a molecular weight of 276.34 g/mol (calculated from formula C₉H₉KN₄O₄) .

Q. What analytical techniques are critical for characterizing the compound’s purity and structure?

- Methodology :

- UV/Vis Spectroscopy : Confirms purity via λmax at 272 nm (characteristic of the purine chromophore) .

- X-ray Crystallography : SHELXL software (SHELX system) refines crystal structures to validate bond lengths, angles, and packing arrangements. This is essential for distinguishing polymorphs .

- HPLC-MS : Quantifies purity (>98%) and identifies degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its bronchodilatory activity compared to other xanthine derivatives?

- Methodology :

- In Vitro Assays : Use isolated guinea pig tracheal rings to measure relaxation of carbachol-induced contractions. Compare EC₅₀ values with theophylline derivatives, controlling for phosphodiesterase (PDE) inhibition .

- In Vivo Models : Administer the compound to ovalbumin-sensitized mice and measure airway resistance via plethysmography. Dose-response studies (10–100 mg/kg) should include pharmacokinetic profiling (e.g., plasma half-life via LC-MS) .

- Data Interpretation : Cross-reference results with Acefylline’s reported LD₅₀ (1180 mg/kg i.p. in mice) to assess therapeutic index .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Systematic Meta-Analysis : Aggregate data from pharmacological studies (e.g., bronchodilation, diuretic effects) using PRISMA guidelines. Adjust for variables like species differences, dosing regimens, and assay sensitivity .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to adenosine receptors (A1, A2A) and PDE isoforms. Compare with experimental IC₅₀ values to identify structure-activity relationships .

Q. How does the potassium counterion influence solubility and bioavailability compared to other salts (e.g., piperazine)?

- Methodology :

- Solubility Studies : Measure equilibrium solubility in phosphate-buffered saline (pH 7.4) and simulate intestinal fluid (FaSSIF). Compare with Acefylline piperazinate (CAS 18833-13-1), which has higher solubility due to piperazine’s basicity .

- Permeability Assays : Use Caco-2 cell monolayers to assess apparent permeability (Papp) and efflux ratios (P-gp interaction) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to GHS Category 2 skin irritation .

- Ventilation : Conduct experiments in fume hoods to prevent inhalation of dust (GHS Category 3 respiratory irritant) .

- Spill Management : Neutralize spills with 5% acetic acid, collect residue in sealed containers, and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.